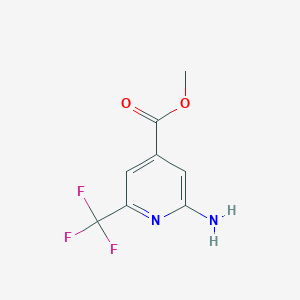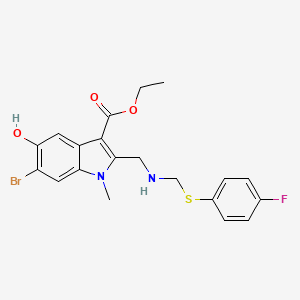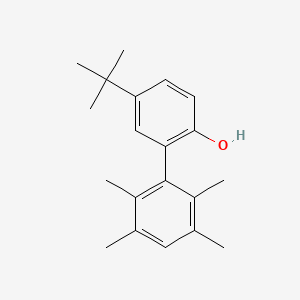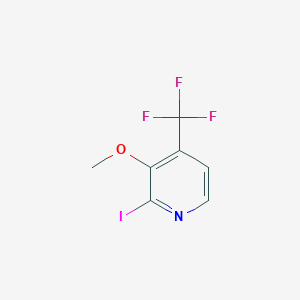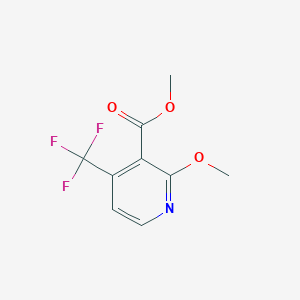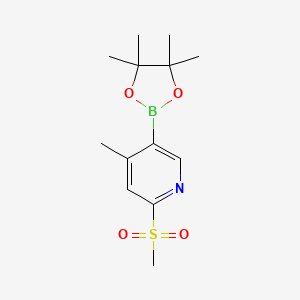
4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a methylsulfonyl group (-SO2CH3), a methyl group (-CH3), and a tetramethyl-1,3,2-dioxaborolane group attached to the pyridine ring. The presence of these functional groups could give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. The electronic properties of the pyridine ring and the other functional groups could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the boron in the dioxaborolane group could participate in Suzuki-Miyaura coupling reactions with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Pharmacophore Design for Kinase Inhibitors
Compounds with a substituted pyridine ring, similar in structure to the chemical , have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed to achieve high binding selectivity and potency, highlighting the compound's role in the development of kinase inhibitors (Scior et al., 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, often synthesized using similar complex compounds, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts and metal catalysts, for the synthesis of such scaffolds has been extensively reviewed, underscoring the compound's significance in catalytic applications (Parmar et al., 2023).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has explored the selectivity and potency of chemical inhibitors, including those with pyridine components, across various cytochrome P450 isoforms in human liver microsomes. This study is pivotal in understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, illustrating the compound's relevance in drug metabolism studies (Khojasteh et al., 2011).
Biopolymer Modification for Drug Delivery
The modification of xylan, a process potentially involving similar chemical structures, leads to the development of biopolymer ethers and esters with specific properties. This research highlights the compound's utility in creating novel materials for drug delivery applications (Petzold-Welcke et al., 2014).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives, akin to the compound in focus, play a significant role across various medicinal fields, demonstrating a range of biological activities. This underscores the compound's potential in the development of new therapeutic agents (Abu-Taweel et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-7-11(20(6,16)17)15-8-10(9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDNXGYMWSXDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




